molecular formula C20H39NO3 B1199084 Dodemorph acetate CAS No. 31717-87-0

Dodemorph acetate

Cat. No.: B1199084
CAS No.: 31717-87-0
M. Wt: 341.5 g/mol
InChI Key: YLJLLELGHSWIDU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dodemorph acetate is a morpholine fungicide . Its primary targets are fungi, particularly those causing diseases such as powdery mildew and rusts . These fungi are harmful to various plants, including ornamentals like roses .

Mode of Action

This compound operates by inhibiting sterol biosynthesis in the membranes of fungi . Sterols are essential components of fungal cell membranes, and their disruption leads to impaired cell function and ultimately cell death .

Biochemical Pathways

The specific biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting this pathway, this compound prevents the production of essential sterols, disrupting the integrity and function of the fungal cell membrane .

Pharmacokinetics

This compound is moderately soluble in water and most organic solvents . It is moderately persistent in soil and is non-mobile . . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of sterol biosynthesis by this compound leads to the death of the fungal cells , effectively controlling diseases caused by these fungi . This results in healthier plants and improved yields .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its moderate persistence in soil suggests it can remain effective for a reasonable duration in the environment . Furthermore, its moderate water solubility implies it can be applied via watering systems, but may also be washed away by heavy rain .

Biochemical Analysis

Biochemical Properties

Dodemorph acetate plays a crucial role in biochemical reactions by inhibiting sterol biosynthesis in fungal membranes . This inhibition disrupts the formation of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death. This compound interacts with enzymes involved in sterol biosynthesis, such as sterol 14α-demethylase, by binding to the enzyme’s active site and preventing the conversion of lanosterol to ergosterol .

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis, leading to increased membrane permeability and cell death . In plant cells, this compound can influence cell signaling pathways and gene expression related to stress responses and defense mechanisms . It may also impact cellular metabolism by altering the balance of sterol intermediates and other metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to sterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi . By occupying the enzyme’s active site, this compound prevents the demethylation of lanosterol, a key step in the production of ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates and disrupts membrane structure and function, ultimately causing fungal cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is moderately persistent in soil and exhibits moderate mobility, which can influence its long-term effects on cellular function . In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause cumulative stress responses in plants and fungi .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects such as reproductive and developmental toxicity . Threshold effects have been observed, where certain concentrations of this compound are required to achieve fungicidal activity without causing significant harm to non-target organisms .

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis . It interacts with enzymes such as sterol 14α-demethylase, leading to the accumulation of sterol intermediates and disruption of normal metabolic flux . This disruption can affect metabolite levels and overall cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The systemic nature of this compound allows it to be distributed throughout the plant, providing protective and curative effects against fungal infections .

Subcellular Localization

This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its fungicidal activity by inhibiting sterol biosynthesis . In plant cells, it may localize to specific compartments involved in stress responses and defense mechanisms . The presence of targeting signals or post-translational modifications may direct this compound to these compartments, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodemorph acetate is synthesized through the reaction of 4-cyclododecyl-2,6-dimethylmorpholine with acetic acid. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Dodemorph acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dodemorph acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dodemorph acetate is unique due to its specific inhibition of sterol biosynthesis and its systemic action, providing both protective and curative effects. Its ability to control powdery mildew effectively makes it a valuable tool in agricultural and ornamental plant protection .

Properties

IUPAC Name

acetic acid;4-cyclododecyl-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO.C2H4O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;1-2(3)4/h16-18H,3-15H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJLLELGHSWIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCCCCCCCCCC2.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1593-77-7 (Parent)
Record name Dodemorph acetate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4034283
Record name Dodemorph acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31717-87-0
Record name Dodemorph acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31717-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodemorph acetate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031717870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodemorph acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodemorph acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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